molecular formula C18H19NOS2 B12133869 (Z)-3-cyclopentyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one

(Z)-3-cyclopentyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12133869
M. Wt: 329.5 g/mol
InChI Key: AJANDBWAKFPITG-DXHZZVMKSA-N
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Description

(Z)-3-cyclopentyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is a complex organic compound characterized by its unique structural features, including a thioxothiazolidinone core and multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-cyclopentyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with thiosemicarbazide to form a thioxothiazolidinone intermediate. This intermediate is then subjected to a Knoevenagel condensation with (E)-2-methyl-3-phenylacrolein under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-cyclopentyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxothiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thioxothiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-cyclopentyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique structural features may allow it to target specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-cyclopentyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core.

    Cyclopentyl derivatives: Compounds with a cyclopentyl group.

    Phenylallylidene derivatives: Compounds with a phenylallylidene moiety.

Uniqueness

(Z)-3-cyclopentyl-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one is unique due to its combination of structural features, including the thioxothiazolidinone core, cyclopentyl group, and phenylallylidene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H19NOS2

Molecular Weight

329.5 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19NOS2/c1-13(11-14-7-3-2-4-8-14)12-16-17(20)19(18(21)22-16)15-9-5-6-10-15/h2-4,7-8,11-12,15H,5-6,9-10H2,1H3/b13-11+,16-12-

InChI Key

AJANDBWAKFPITG-DXHZZVMKSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3

Origin of Product

United States

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